molecular formula C22H22N6O4 B2709611 (E)-2-amino-1-((3,4-dihydroxybenzylidene)amino)-N-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide CAS No. 840457-44-5

(E)-2-amino-1-((3,4-dihydroxybenzylidene)amino)-N-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide

Cat. No.: B2709611
CAS No.: 840457-44-5
M. Wt: 434.456
InChI Key: CDMJCCZXHHLOOM-BRJLIKDPSA-N
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Description

(E)-2-amino-1-((3,4-dihydroxybenzylidene)amino)-N-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is a useful research compound. Its molecular formula is C22H22N6O4 and its molecular weight is 434.456. The purity is usually 95%.
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Scientific Research Applications

Sustainable Synthesis Techniques

Sustainable Synthesis of Quinolines and Pyrimidines

A study by Matthias Mastalir et al. (2016) presents an environmentally benign synthesis method for quinolines and pyrimidines, highlighting the efficiency of manganese PNP pincer complexes in catalyzing these reactions. This approach emphasizes high atom efficiency and selective bond formations, crucial for developing sustainable chemical processes (Mastalir et al., 2016).

Antimicrobial Activities

Novel Synthesis of Antimicrobial Agents

Research on quinoxaline-2,3-dicarboxylic anhydride derivatives by Y. Ammar et al. (2002) explores their reactivity with heterocyclic amines, leading to the synthesis of novel antimicrobial agents. This study underlines the potential of quinoxaline derivatives in creating new treatments for microbial infections (Ammar et al., 2002).

Pharmacological Evaluation

Serotonin Type-3 (5-HT3) Receptor Antagonists

A study by R. Mahesh et al. (2011) on the design and synthesis of quinoxalin-2-carboxamides illustrates their potential as 5-HT3 receptor antagonists. These compounds were evaluated for their effectiveness against serotonin-induced issues, showcasing the role of quinoxaline derivatives in developing new therapeutic agents (Mahesh et al., 2011).

Catalysis and Ligand Development

Asymmetric Hydrogenation Catalysts

Research by T. Imamoto et al. (2012) introduces rigid P-chiral phosphine ligands, demonstrating their application in rhodium-catalyzed asymmetric hydrogenation. This showcases the use of quinoxaline derivatives in developing efficient catalysts for synthesizing chiral pharmaceutical ingredients (Imamoto et al., 2012).

Material Science and Polymer Research

Development of Polyamides

A study by V. Patil et al. (2011) on polyamides containing quinoxaline moiety explores the synthesis and characterization of new polymers. These polyamides exhibit excellent thermal stability and solubility in polar aprotic solvents, indicating their potential for advanced material applications (Patil et al., 2011).

Properties

IUPAC Name

2-amino-1-[(E)-(3,4-dihydroxyphenyl)methylideneamino]-N-(3-methoxypropyl)pyrrolo[3,2-b]quinoxaline-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N6O4/c1-32-10-4-9-24-22(31)18-19-21(27-15-6-3-2-5-14(15)26-19)28(20(18)23)25-12-13-7-8-16(29)17(30)11-13/h2-3,5-8,11-12,29-30H,4,9-10,23H2,1H3,(H,24,31)/b25-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDMJCCZXHHLOOM-BRJLIKDPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCNC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)N=CC4=CC(=C(C=C4)O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COCCCNC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)/N=C/C4=CC(=C(C=C4)O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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